molecular formula C12H23NO4 B1416389 5-(2-Hydroxy-ethylcarbamoyl)-pentanoic acid tert-butyl ester CAS No. 2204562-77-4

5-(2-Hydroxy-ethylcarbamoyl)-pentanoic acid tert-butyl ester

Cat. No.: B1416389
CAS No.: 2204562-77-4
M. Wt: 245.32 g/mol
InChI Key: MXEDVOJMYJAQRS-UHFFFAOYSA-N
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Description

5-(2-Hydroxy-ethylcarbamoyl)-pentanoic acid tert-butyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a hydroxyethylcarbamoyl group attached to a pentanoic acid backbone, with a tert-butyl ester functional group. It is used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxy-ethylcarbamoyl)-pentanoic acid tert-butyl ester typically involves the reaction of 5-pentanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the tert-butyl ester. The hydroxyethylcarbamoyl group is then introduced through a nucleophilic substitution reaction using 2-hydroxyethyl isocyanate under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxy-ethylcarbamoyl)-pentanoic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates or esters.

Scientific Research Applications

5-(2-Hydroxy-ethylcarbamoyl)-pentanoic acid tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Hydroxy-ethylcarbamoyl)-pentanoic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylcarbamoyl group can form hydrogen bonds with active sites of enzymes, thereby inhibiting or modulating their activity. The ester group can undergo hydrolysis to release the active carbamate moiety, which can then interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Hydroxyethylcarbamoyl)-hexanoic acid tert-butyl ester
  • 5-(2-Hydroxyethylcarbamoyl)-butanoic acid tert-butyl ester

Uniqueness

5-(2-Hydroxy-ethylcarbamoyl)-pentanoic acid tert-butyl ester is unique due to its specific chain length and functional groups, which confer distinct reactivity and stability compared to similar compounds. Its hydroxyethylcarbamoyl group provides additional sites for hydrogen bonding and interaction with biological targets, making it a valuable compound in various applications .

Properties

IUPAC Name

tert-butyl 6-(2-hydroxyethylamino)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)7-5-4-6-10(15)13-8-9-14/h14H,4-9H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEDVOJMYJAQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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